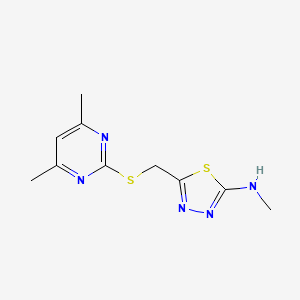

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-methyl-1,3,4-thiadiazol-2-amine

Descripción

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with an N-methylamine group and at the 5-position with a ((4,6-dimethylpyrimidin-2-yl)thio)methyl moiety. Its synthesis typically involves cyclization of thiosemicarbazides under acidic conditions, as described in early works on disubstituted pyrimidine-thiadiazole hybrids .

Propiedades

IUPAC Name |

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5S2/c1-6-4-7(2)13-10(12-6)16-5-8-14-15-9(11-3)17-8/h4H,5H2,1-3H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVXWLPCQQHNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NN=C(S2)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of methyl iodide as the methylating agent under basic conditions, followed by cyclization with thiosemicarbazide to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methyl group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-methyl-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as enzymes and receptors, makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for use in various formulations to protect crops from pests and diseases.

Mecanismo De Acción

The mechanism of action of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

N-Substituent Modifications

N-Methyl vs. N-Phenyl :

The target compound’s N-methyl group contrasts with N-phenyl derivatives (e.g., 5-{[(4,6-disubstituted pyrimidin-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine) . N-Phenyl analogs exhibit reduced solubility due to increased hydrophobicity but may show enhanced binding to aromatic-rich enzyme pockets.- N-Benzimidazole Hybrids: Compounds like N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine () integrate benzimidazole, a known pharmacophore for antitumor and antimicrobial activity. These hybrids demonstrate improved enzymatic inhibition (e.g., glycogen synthase kinase-3) compared to simpler N-alkyl/aryl derivatives .

5-Position Modifications

- Pyrimidine vs. Benzyl/Phenyl Groups: Replacement of the pyrimidine moiety with benzylthio (e.g., 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine, ) or 4-methylphenyl groups (e.g., 5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine, ) alters bioactivity.

Indole-Based Derivatives :

Compounds like 5-(4-(di(1H-indol-3-yl)methyl)phenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine () show high antifungal activity (70–90% yields), attributed to indole’s electron-rich aromatic system and hydrogen-bonding capacity .

Physicochemical Properties

- Solubility : Pyrimidine and methyl groups enhance polarity compared to benzyl or indole derivatives.

- Stability : Thioether linkages are susceptible to oxidation, necessitating formulation studies for analogs like 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine ().

Actividad Biológica

5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-N-methyl-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. The unique structure of this compound, characterized by the presence of a pyrimidine moiety and a thiadiazole ring, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-N-methyl-1,3,4-thiadiazol-2-amine is , with a molecular weight of approximately 240.35 g/mol. The presence of both sulfur and nitrogen in its structure is significant for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole core have demonstrated significant antibacterial and antifungal activities.

-

Antibacterial Activity :

- A study conducted on various thiadiazole derivatives indicated that compounds similar to 5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-N-methyl-1,3,4-thiadiazol-2-amine exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The minimum inhibitory concentrations (MICs) were found to be in the range of 32.6 μg/mL to 62.5 μg/mL for certain derivatives .

- Antifungal Activity :

The mechanism by which thiadiazole derivatives exert their biological effects often involves the inhibition of key enzymes or disruption of cellular processes in pathogens. For instance:

- Thiadiazoles may interfere with bacterial cell wall synthesis or function as enzyme inhibitors that are critical for microbial survival .

Synthesis

The synthesis of 5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the thiadiazole ring via cyclization reactions.

- Introduction of the pyrimidine moiety through nucleophilic substitution reactions.

- Final modifications to achieve the desired methylation and thioether functionalities.

Case Studies

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.